molecular formula C15H20O4 B190446 Dormin CAS No. 14375-45-2

Dormin

Cat. No. B190446
CAS RN: 14375-45-2
M. Wt: 264.32 g/mol
InChI Key: JLIDBLDQVAYHNE-LXGGSRJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Inhibition of Plant DNA Synthesis

    Dormin inhibits the growth of Lemna minor cultures and suppresses nucleic acid synthesis, particularly DNA. Cytokinins can counteract the Dormin effect (van Overbeek, Loeffler, & Mason, 1967).

  • Effect on Fruit-set in Rosa

    Dormin is present in the flesh and achenes of mature hips of Rosa species and may be related to the onset and depth of dormancy in the mature embryo (Jackson & Blundell, 1966).

  • Production of Plant Growth Inhibitors

    Dormin shows structural similarities to certain carotenoids, suggesting a possible formation of inhibitory substances by illumination of these pigments (Taylor & Smith, 1967).

  • Synthesis of Abscisin II

    Chemical synthesis of Dormin (abscisin II) confirmed its structure and linked it to growth inhibition and abscission acceleration (Cornforth, Milborrow, & Ryback, 1965).

  • Effects on Oat Mesocotyl Growth

    Dormin inhibits elongation in the oat mesocotyl, affected by IAA and GA. This suggests a role in modulating plant growth in response to different hormones (Milborrow, 1966).

  • Identification in Various Plants

    Dormin has been identified in various plant species, indicating its widespread role in plant physiology (Milborrow, 1967).

  • Dormancy in Temperate Fruit Trees

    Research on dormancy in temperate fruit trees suggests that Dormin might play a role in protecting sensitive tissue from unfavorable climatic conditions (Campoy, Ruiz, & Egea, 2011).

  • Role in Bud Formation in Begonia Leaves

    Abscisic acid (dormin) stimulates adventitious bud formation in Begonia leaves, opposing the effects of auxins and gibberellins (Heide, 1968).

  • Regulation of the Dormancy Phases of Bud Development

    Dormancy in buds of woody species involves a cycle of separate phases of development, potentially regulated by Dormin (Smith & Kefford, 1964).

  • Molecular Aspects of Seed Dormancy

    Dormin (ABA) is a major regulator of seed dormancy, influencing the balance between dormancy induction, maintenance, and release (Finkelstein, Reeves, Ariizumi, & Steber, 2008).

  • Inhibition of Gibberellic Acid Induced Formation of α-Amylase

    Dormin counteracts the action of gibberellic acid in the barley endosperm system, suggesting a broader regulatory role in plant development (Chrispeels & Varner, 1966).

Future Directions

The future directions of Dormin are not clear from the available resources. However, given its wide range of uses, ongoing research may continue to explore its potential applications and effects.


Please note that this information is based on the available resources and may not be fully comprehensive. Always consult with a healthcare professional for medical advice.


properties

IUPAC Name

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDBLDQVAYHNE-LXGGSRJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1030604
Record name (RS)-Abscisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1030604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dormin

CAS RN

14375-45-2, 21293-29-8
Record name Abscisic acid, (+/-)-(2Z,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014375452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABSCISIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (RS)-Abscisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1030604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABSCISIC ACID, (±)-(2Z,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B18Y5RNGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dormin
Reactant of Route 2
Dormin
Reactant of Route 3
Dormin
Reactant of Route 4
Dormin
Reactant of Route 5
Dormin
Reactant of Route 6
Dormin

Citations

For This Compound
3,330
Citations
…, S Pigorsch, J Rittweger, C Dormin… - Radiation …, 2009 - ro-journal.biomedcentral.com
Ongoing changes in cancer care cause an increase in the complexity of cases which is characterized by modern treatment techniques and a higher demand for patient information …
Number of citations: 241 ro-journal.biomedcentral.com
FT Addicott, JL Lyon, K Ohkuma, WE Thiessen… - Science, 1968 - science.org
… Abscisic Acid: A New Name for Abscisin II (Dormin) … The same substance was subsequently isolated (2) from sycamore leaves as the result of a search for a "dormin" [an endogenous …
Number of citations: 175 www.science.org
HMM El-Antably, PF Wareing, J Hillman - Planta, 1967 - Springer
The responses to synthetic d,l abscisin have been studied in a variety of tests. When fed in aqueous solution continuously to leaves of seedlings growing under long day conditions, d,l …
Number of citations: 369 link.springer.com
BV Milborrow - Planta, 1967 - Springer
(+)-Abscisin II[(+)-dormin] has been identified in the ether soluble acid fraction of twenty plant species, including mono-and dicotyledons and a fern. (+)-Abscisin II was identified by its …
Number of citations: 418 link.springer.com
LM Novosel, CA Grant, LM Dormin… - The Nurse …, 2017 - journals.lww.com
The prevalence of obesity and disability in older adults has significant public health implications. This case review discusses the benefits and risks of weight loss in older adults and …
Number of citations: 6 journals.lww.com
J Van Overbeek, JE Loeffler, MIR Mason - Science, 1967 - science.org
… Because in our Lenmna system there is an antagonism between dormin and cytokinirn … dormin. Thus, at the MSU/ AEC Plant Research Laboratory (15), an antagonism involving dormin …
Number of citations: 153 www.science.org
BV Milborrow - Planta, 1966 - Springer
… is slight; they suggest that a speeific interaction between dormin and GA occurs in this test. This report describes the action of synthetic dormin and its all-trans isomer on the extension …
Number of citations: 79 link.springer.com
JW CORNFORTH, BV Milborrow, G Ryback - Nature, 1966 - nature.com
ABSCISIN II is a recently discovered 1,2 plant hormone which appears to inhibit the action of auxins, gibberellins and kinins 3 . Its structure 4 (I) contains one centre of asymmetry, and a …
Number of citations: 146 www.nature.com
HF Taylor, TA Smith - Nature, 1967 - nature.com
THE plant growth inhibitor, dormin, shows similarities in structure to certain carotenoids and, because there is evidence that light stimulates the production of inhibitor β (refs, 1 and 2), …
Number of citations: 114 www.nature.com
GB Craig Jr - Science, 1967 - science.org
… Because in our Lenmna system there is an antagonism between dormin and cytokinirn … dormin. Thus, at the MSU/ AEC Plant Research Laboratory (15), an antagonism involving dormin …
Number of citations: 429 www.science.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.